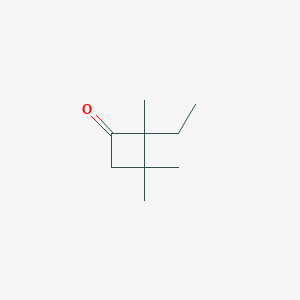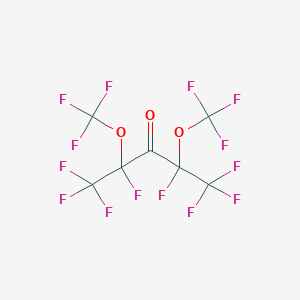
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose is a highly fluorinated organic compound The presence of multiple fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose typically involves multiple steps, starting from commercially available precursors. One common approach involves the fluorination of a suitable pentose derivative, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve high-quality products.
化学反応の分析
Types of Reactions
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-fluorine or carbon-heteroatom bonds.
科学的研究の応用
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Another highly fluorinated compound with similar structural features.
1,5-Dideoxy-1,5-imino-ribitol: A compound with a similar backbone but different functional groups.
Uniqueness
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose is unique due to its extensive fluorination, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and unique interactions with biological molecules, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
59681-95-7 |
|---|---|
分子式 |
C7F14O3 |
分子量 |
398.05 g/mol |
IUPAC名 |
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethoxy)pentan-3-one |
InChI |
InChI=1S/C7F14O3/c8-2(4(10,11)12,23-6(16,17)18)1(22)3(9,5(13,14)15)24-7(19,20)21 |
InChIキー |
PPPWWRSZEXQRNF-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)C(C(F)(F)F)(OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
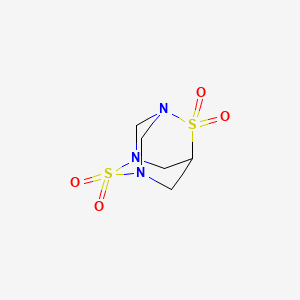
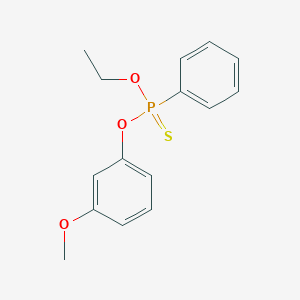


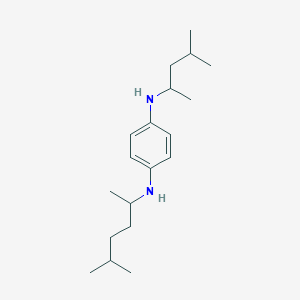
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)

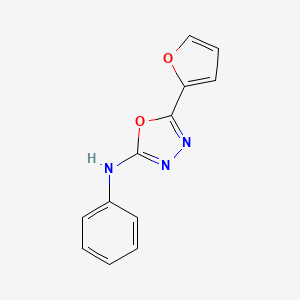
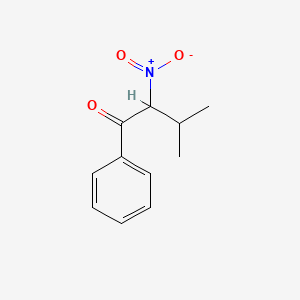
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
